molecular formula C21H19ClN2OS B11336368 4-[(4-chlorobenzyl)sulfanyl]-1-(4-methylphenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one

4-[(4-chlorobenzyl)sulfanyl]-1-(4-methylphenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one

Cat. No.: B11336368
M. Wt: 382.9 g/mol
InChI Key: SWXVAECAWYYWRH-UHFFFAOYSA-N
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Description

4-[(4-chlorobenzyl)sulfanyl]-1-(4-methylphenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one is a complex organic compound with the molecular formula C21H19ClN2OS. This compound is characterized by its unique structure, which includes a chlorobenzyl group, a methylphenyl group, and a tetrahydrocyclopenta[d]pyrimidin-2-one core.

Preparation Methods

The synthesis of 4-[(4-chlorobenzyl)sulfanyl]-1-(4-methylphenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one involves multiple steps. One common synthetic route includes the following steps:

    Formation of the chlorobenzyl sulfanyl intermediate: This step involves the reaction of 4-chlorobenzyl chloride with a suitable thiol reagent under basic conditions to form the chlorobenzyl sulfanyl intermediate.

    Cyclization: The intermediate is then reacted with a cyclopentanone derivative in the presence of a base to form the cyclopenta[d]pyrimidin-2-one core.

    Substitution: Finally, the methylphenyl group is introduced through a substitution reaction using a suitable reagent.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

4-[(4-chlorobenzyl)sulfanyl]-1-(4-methylphenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl position, using reagents like sodium methoxide or potassium cyanide.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-[(4-chlorobenzyl)sulfanyl]-1-(4-methylphenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(4-chlorobenzyl)sulfanyl]-1-(4-methylphenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

4-[(4-chlorobenzyl)sulfanyl]-1-(4-methylphenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one can be compared with other similar compounds, such as:

  • 2-[(2-chlorobenzyl)sulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one : This compound has a similar structure but includes a benzothieno ring instead of a cyclopenta ring.
  • This compound : This compound is structurally similar but may have different substituents or functional groups.

Properties

Molecular Formula

C21H19ClN2OS

Molecular Weight

382.9 g/mol

IUPAC Name

4-[(4-chlorophenyl)methylsulfanyl]-1-(4-methylphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one

InChI

InChI=1S/C21H19ClN2OS/c1-14-5-11-17(12-6-14)24-19-4-2-3-18(19)20(23-21(24)25)26-13-15-7-9-16(22)10-8-15/h5-12H,2-4,13H2,1H3

InChI Key

SWXVAECAWYYWRH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(CCC3)C(=NC2=O)SCC4=CC=C(C=C4)Cl

Origin of Product

United States

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